Annonidin B
Overview
Description
Annonidin B is a naturally occurring compound found in certain tropical medicinal plants. It belongs to the class of compounds known as alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Annonidin B involves several steps, starting from simpler organic molecules. The key steps typically include:
Formation of the core structure: This involves the construction of the indole framework, which is a common feature in many alkaloids.
Functionalization: Introduction of various functional groups to the core structure to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or large-scale chemical synthesis. The extraction process includes:
Harvesting: Collecting the plant material containing this compound.
Extraction: Using solvents to extract the compound from the plant material.
Purification: Further purification to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Annonidin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Annonidin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Annonidin B involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Annonidin B can be compared with other similar alkaloids, such as:
Annonacin: Another alkaloid found in the same plant family, known for its potent biological activities.
Annonin: Similar in structure but with different functional groups, leading to distinct biological properties.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting biological activities. Its distinct functional groups and molecular framework contribute to its unique properties compared to other similar compounds.
Properties
IUPAC Name |
3-[1-(1H-indol-3-yl)-3-methylbut-2-enyl]-7-(3-methylbut-2-enyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-17(2)12-13-19-8-7-10-21-24(16-28-26(19)21)22(14-18(3)4)23-15-27-25-11-6-5-9-20(23)25/h5-12,14-16,22,27-28H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLJSVIXUBIVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)C(=CN2)C(C=C(C)C)C3=CNC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920873 | |
Record name | 3-[1-(1H-Indol-3-yl)-3-methylbut-2-en-1-yl]-7-(3-methylbut-2-en-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112710-70-0 | |
Record name | Annonidin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112710700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[1-(1H-Indol-3-yl)-3-methylbut-2-en-1-yl]-7-(3-methylbut-2-en-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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